Insulin B (20-30) vs. Full‑Length Insulin: Slower IDE Degradation Kinetics for Stable Kinetic Assays
The degradation rate of the isolated B(20‑30) fragment by human insulin‑degrading enzyme (IDE) is markedly slower than that of full‑length human insulin [1]. This reduced turnover makes the fragment a more stable substrate for in vitro IDE activity assays, allowing for more reproducible and quantifiable kinetic measurements [1].
| Evidence Dimension | Rate of proteolytic degradation by IDE |
|---|---|
| Target Compound Data | Significantly slower degradation rate (exact quantitative data not reported in the source, but the qualitative difference is clearly stated) |
| Comparator Or Baseline | Full‑length human insulin |
| Quantified Difference | Significantly slower (qualitative comparison) |
| Conditions | In vitro assay with recombinant human IDE at specified enzyme/substrate ratios |
Why This Matters
This difference in metabolic stability is critical for users developing IDE assays, as it reduces substrate turnover and improves signal-to-noise, enabling more reliable high-throughput screening.
- [1] Ralat, L.A., et al. (2009). Molecular Basis of Catalytic Chamber‑assisted Unfolding and Cleavage of Human Insulin by Human Insulin‑degrading Enzyme. J. Biol. Chem. 284, 14147‑14156. View Source
